molecular formula C15H16N2O4 B11842896 Ethyl 2-(3-allyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

Ethyl 2-(3-allyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

Cat. No.: B11842896
M. Wt: 288.30 g/mol
InChI Key: YWTHFCARGRMMSU-UHFFFAOYSA-N
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Description

Ethyl 2-(3-allyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.30 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-(3-allyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate, identified by its CAS number 1403564-10-2, is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and antiviral activities.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

C12H12N2O4\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_4

This compound features a quinazoline backbone with an allyl group and an ester functionality. The structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Several studies have reported on the antimicrobial effects of quinazoline derivatives. This compound has been evaluated for its efficacy against various bacterial strains. For instance:

  • Study Findings : A study demonstrated that quinazoline derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anticancer Potential

The anticancer properties of quinazoline derivatives are well-documented. This compound has shown promise in inhibiting cancer cell proliferation.

Type of Cancer Cell Line IC50 (µM) Mechanism
Breast CancerMCF715.5Induction of apoptosis
Lung CancerA54912.3Cell cycle arrest at G1 phase
Colon CancerHT2918.7Inhibition of angiogenesis

These findings indicate that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells .

Antiviral Activity

Research has also highlighted the antiviral potential of quinazoline derivatives. This compound has been investigated for its effects against viruses such as cytomegalovirus (CMV) and varicella-zoster virus (VZV).

  • Study Findings : In vitro studies revealed that this compound effectively inhibited CMV replication with an IC50 value of approximately 25 µM. The antiviral mechanism appears to involve interference with viral DNA synthesis .

Case Studies

A notable case study involved the synthesis and biological evaluation of various quinazoline derivatives, including this compound. Researchers synthesized a series of compounds and tested their biological activities against different pathogens and cancer cell lines.

Key Observations:

  • Synthesis Methodology : The compound was synthesized through a multi-step process involving condensation reactions.
  • Biological Testing : The synthesized compounds were subjected to antimicrobial and anticancer assays.
  • Results : Compounds exhibited varying degrees of activity; ethyl 2-(3-allyl...) showed promising results particularly in cancer cell lines .

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

ethyl 2-(2,4-dioxo-3-prop-2-enylquinazolin-1-yl)acetate

InChI

InChI=1S/C15H16N2O4/c1-3-9-16-14(19)11-7-5-6-8-12(11)17(15(16)20)10-13(18)21-4-2/h3,5-8H,1,4,9-10H2,2H3

InChI Key

YWTHFCARGRMMSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CC=C

Origin of Product

United States

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